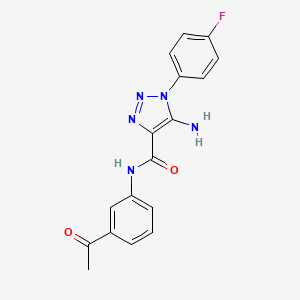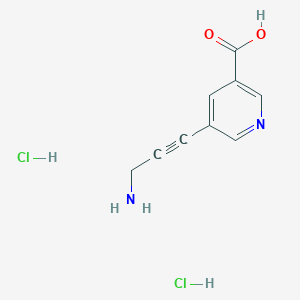
5-(3-Aminoprop-1-ynyl)pyridine-3-carboxylic acid;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Aminoprop-1-ynyl)pyridine-3-carboxylic acid;dihydrochloride is a chemical compound with the CAS Number: 2470435-86-8 . It has a molecular weight of 253.13 . The IUPAC name for this compound is 5-(3-aminopropyl)nicotinic acid dihydrochloride . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for 5-(3-Aminoprop-1-ynyl)pyridine-3-carboxylic acid;dihydrochloride is 1S/C9H12N2O2.2ClH/c10-3-1-2-7-4-8(9(12)13)6-11-5-7;;/h4-6H,1-3,10H2,(H,12,13);2*1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
5-(3-Aminoprop-1-ynyl)pyridine-3-carboxylic acid;dihydrochloride is a powder with a molecular weight of 253.13 . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
Synthesis of Antimicrobial Compounds : Nicotinic acid derivatives, closely related to 5-(3-Aminoprop-1-ynyl)pyridine-3-carboxylic acid, have been explored for their antimicrobial and antimycobacterial activities. These compounds are synthesized through various chemical reactions and tested for their biological activities against bacteria and fungi (Sidhaye et al., 2011).
Development of Antiallergic Agents : Research has been conducted on the synthesis of derivatives of pyridine carboxylic acids for potential use as antiallergic agents. These studies involve complex chemical transformations and assessments of their stability and potential medicinal applications (Görlitzer & Kramer, 2000).
Chemical Synthesis and Structural Studies
Synthesis of Pyridine Derivatives : Research has been focused on synthesizing new pyridine derivatives, including those related to 5-(3-Aminoprop-1-ynyl)pyridine-3-carboxylic acid, for various chemical and biological applications. These studies often involve detailed analysis of the compounds' chemical structures and properties (Patel et al., 2011).
Crystal Engineering and Supramolecular Chemistry : Studies involving co-crystallization of pyridine carboxylic acids with other compounds have provided insights into hydrogen bonding patterns and supramolecular structures. These findings are significant in the field of crystal engineering and material science (Montis & Hursthouse, 2012).
Biological and Pharmaceutical Research
Receptor Antagonism and Drug Discovery : Pyridine carboxylic acid derivatives have been identified as antagonists for specific receptors, such as 5-HT2C receptors. This research is pivotal in drug discovery, particularly in the development of treatments for neurological disorders (Park et al., 2008).
Extraction and Pharmaceutical Applications : Studies on the extraction of pyridine-3-carboxylic acid using various compounds and techniques have been conducted. Such research is relevant in pharmaceutical and biochemical industries for the production of various medicinal compounds (Kumar & Babu, 2009).
Safety and Hazards
Propriétés
IUPAC Name |
5-(3-aminoprop-1-ynyl)pyridine-3-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.2ClH/c10-3-1-2-7-4-8(9(12)13)6-11-5-7;;/h4-6H,3,10H2,(H,12,13);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGMJSUSVZWUET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(=O)O)C#CCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminoprop-1-ynyl)pyridine-3-carboxylic acid;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-ethoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2355985.png)
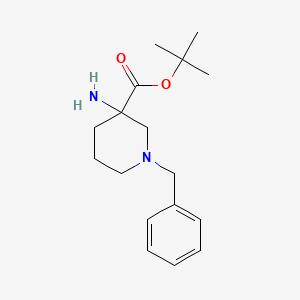
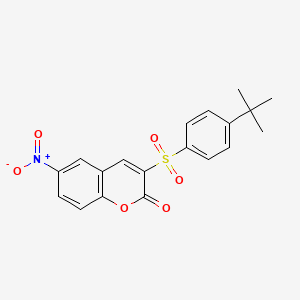
![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2355991.png)

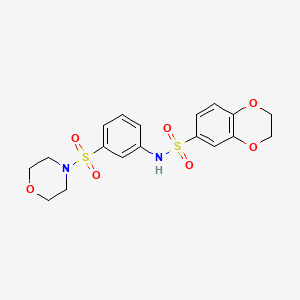
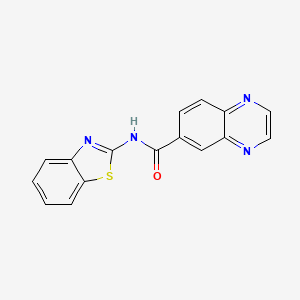
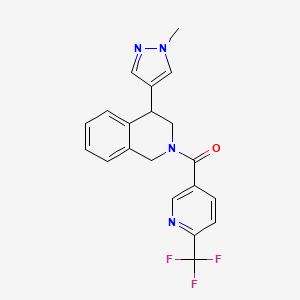
![N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2355997.png)
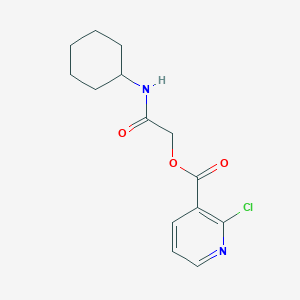
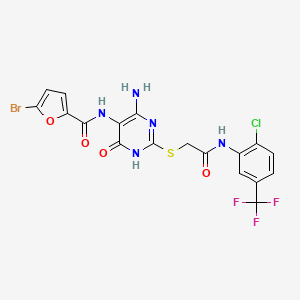

![8-fluoro-3-(2-methoxybenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2356001.png)
